3-cyclopropyl-4-methoxybenzaldehyde 3-cyclopropyl-4-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 2137592-64-2
VCID: VC11647781
InChI: InChI=1S/C11H12O2/c1-13-11-5-2-8(7-12)6-10(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3
SMILES:
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

3-cyclopropyl-4-methoxybenzaldehyde

CAS No.: 2137592-64-2

Cat. No.: VC11647781

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-cyclopropyl-4-methoxybenzaldehyde - 2137592-64-2

Specification

CAS No. 2137592-64-2
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 3-cyclopropyl-4-methoxybenzaldehyde
Standard InChI InChI=1S/C11H12O2/c1-13-11-5-2-8(7-12)6-10(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3
Standard InChI Key FYPVFEKKSCOGHJ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C=O)C2CC2

Introduction

Structural and Physicochemical Properties

3-Cyclopropyl-4-methoxybenzaldehyde has a molecular weight of 176.21 g/mol and the systematic name 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde . Key structural identifiers include:

Molecular Descriptors

  • SMILES: COC1=C(C=C(C=C1)C=O)C2CC2

  • InChIKey: FYPVFEKKSCOGHJ-UHFFFAOYSA-N

  • Molecular Formula: C₁₁H₁₂O₂ .

The compound’s planar benzaldehyde core is substituted with a methoxy group (-OCH₃) at position 4 and a cyclopropylmethoxy group (-OCH₂C₃H₅) at position 3. The cyclopropane ring introduces steric hindrance and electronic effects, impacting its solubility and reactivity.

Predicted Collision Cross-Section (CCS)

Mass spectrometry data predicts the following CCS values for adducts :

Adductm/zCCS (Ų)
[M+H]+177.09100138.2
[M+Na]+199.07294153.2
[M-H]-175.07644148.6

These values are critical for analytical identification using ion mobility spectrometry.

Synthesis and Optimization

Alkylation of 3-Hydroxy-4-Methoxybenzaldehyde

The primary synthetic route involves alkylating 3-hydroxy-4-methoxybenzaldehyde with cyclopropylmethyl bromide. The reaction proceeds under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. This method yields the target compound with >80% purity after recrystallization in ethyl acetate/hexane.

A patent (CN102417449A) describes a related approach for synthesizing 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, where 3-hydroxy-4-difluoromethoxybenzaldehyde is alkylated with cyclopropylmethyl bromide . While this patent focuses on a difluoromethoxy analog, the methodology underscores the versatility of cyclopropylmethyl groups in modifying benzaldehyde derivatives.

Industrial-Scale Considerations

Industrial production prioritizes solvent recycling and catalyst efficiency. For instance, silica gel or zeolite adsorbents remove unreacted starting materials, minimizing column chromatography . Recrystallization in toluene or ethyl acetate improves yields to >90% while reducing impurities .

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: The aldehyde group (-CHO) oxidizes to a carboxylic acid (-COOH) using hydrogen peroxide or peracetic acid, forming 3-cyclopropyl-4-methoxybenzoic acid .

  • Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the aldehyde to a primary alcohol (-CH₂OH).

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation at the ortho and para positions relative to the methoxy group. For example, nitration with HNO₃/H₂SO₄ yields 3-cyclopropyl-4-methoxy-5-nitrobenzaldehyde.

Applications in Pharmaceutical Synthesis

Intermediate for Bioactive Molecules

3-Cyclopropyl-4-methoxybenzaldehyde is a precursor to prostaglandin receptor antagonists and antimicrobial agents. For example, its oxidation product, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, is a key intermediate in synthesizing anti-inflammatory drugs .

Comparative Analysis with Analogues

3-Cyclopropylmethoxy-4-Difluoromethoxybenzoic Acid

This difluoromethoxy analogue, synthesized via similar alkylation-oxidation sequences, shows enhanced metabolic stability compared to the methoxy variant due to fluorine’s electronegativity .

3-Cyclopropyl-4-Hydroxybenzaldehyde

Removing the methoxy group increases phenolic reactivity, enabling easier functionalization but reducing lipophilicity (logP: 1.8 vs. 2.5 for the methoxy derivative).

Challenges and Future Directions

Despite its utility, 3-cyclopropyl-4-methoxybenzaldehyde faces synthesis challenges, including:

  • Byproduct Formation: Chlorinated impurities during oxidation require careful solvent selection .

  • Scalability: Transitioning from lab-scale (mg) to industrial (kg) production demands optimized purification protocols.

Future research should explore:

  • Catalytic Systems: Enantioselective catalysts for chiral derivatives.

  • Biological Screening: Direct evaluation of antifungal and anticancer properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator